1-(2,2-Difluoroethyl)proline chemical properties
1-(2,2-Difluoroethyl)proline chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties of 1-(2,2-Difluoroethyl)proline
Executive Summary
1-(2,2-Difluoroethyl)proline is a synthetically accessible, non-canonical amino acid that merges the structural rigidity of the proline scaffold with the unique stereoelectronic properties of a difluoroethyl moiety. This guide provides a comprehensive analysis of its predicted chemical properties, intended for researchers in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous N-alkylated and ring-fluorinated proline derivatives to offer an expert-driven perspective. We will explore proposed synthetic routes, predict physicochemical and spectroscopic characteristics, and discuss the potential impact of the N-(2,2-difluoroethyl) substitution on peptide conformation and metabolic stability. The insights provided herein aim to establish a foundational understanding of 1-(2,2-Difluoroethyl)proline as a novel building block for creating advanced therapeutics and chemical probes.
Introduction: The Strategic Value of Proline and Fluorination
Proline is unique among the proteinogenic amino acids due to its secondary amine being incorporated into a pyrrolidine ring, which imposes significant conformational constraints on the peptide backbone.[1] This rigidity is a cornerstone of protein structure, defining turns and limiting flexibility in ways that are critical for biological function.[2][3] Consequently, proline and its derivatives are considered privileged fragments in drug design, offering a reliable way to modulate molecular shape, enhance binding affinity, and improve metabolic stability.[4][5]
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, often imparting beneficial properties such as:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage.[6]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[7]
-
Conformational Control: In cyclic systems like proline, fluorine substitution can bias the ring pucker and the cis-trans amide bond equilibrium through stereoelectronic effects like the gauche effect.[6][8]
1-(2,2-Difluoroethyl)proline represents a unique convergence of these principles. Unlike the more commonly studied ring-fluorinated prolines (e.g., 4,4-difluoroproline), the fluorinated moiety is appended to the nitrogen atom. This modification is predicted to influence the molecule's properties not by direct manipulation of the pyrrolidine ring's stereoelectronics, but through the steric and inductive effects of the N-alkyl group. This guide will dissect these predicted effects in detail.
Predicted Physicochemical Properties
The introduction of the 2,2-difluoroethyl group is expected to significantly alter the fundamental properties of the proline scaffold. These predicted properties are summarized in the table below. The primary causal factor for these changes is the high electronegativity of the two fluorine atoms, which creates a strong inductive electron-withdrawing effect transmitted through the N-alkyl chain to the proline ring and its functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₇H₁₁F₂NO₂ | - |
| Molecular Weight | 179.16 g/mol | - |
| pKa (Carboxylic Acid) | < 1.99 (Proline) | The electron-withdrawing difluoroethyl group on the nitrogen will stabilize the carboxylate anion, making the carboxylic acid more acidic (lower pKa) than unsubstituted proline. |
| pKa (Amine) | < 10.6 (Proline) | The same inductive effect will decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa of its conjugate acid compared to proline's secondary amine. |
| LogP | > -2.58 (Proline) | The addition of the fluorinated alkyl chain increases the nonpolar surface area and is expected to significantly increase lipophilicity (a higher LogP value) compared to the parent amino acid. |
| Solubility | High in polar organic solvents (e.g., MeOH, DMSO); moderate in water. | While more lipophilic, the zwitterionic character at neutral pH should retain some aqueous solubility. |
| Chemical Stability | High | The C-F bonds are exceptionally strong and chemically inert under most biological and synthetic conditions.[6] The proline ring itself is also highly stable. |
Proposed Synthetic Strategy
The most direct and reliable method for preparing 1-(2,2-Difluoroethyl)proline is through the N-alkylation of a protected proline derivative. This approach is a standard and widely applied method for the synthesis of N-alkyl amino acids.[9]
Experimental Protocol: N-Alkylation of L-Proline Methyl Ester
This protocol describes the synthesis starting from commercially available L-proline methyl ester hydrochloride.
Step 1: Free-Basing of Proline Ester
-
Suspend L-proline methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM), at 0 °C.
-
Add a hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq), dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the free secondary amine in situ.
Causality: The ester group protects the carboxylic acid from participating in side reactions. The hydrochloride salt must be neutralized with a base to liberate the nucleophilic secondary amine required for the subsequent alkylation step.
Step 2: N-Alkylation
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To the solution from Step 1, add a reactive 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate (F₂CHCH₂OTf) or 1-bromo-2,2-difluoroethane (F₂CHCH₂Br) (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality: The secondary amine acts as a nucleophile, displacing the leaving group (triflate or bromide) on the difluoroethylating agent in an Sₙ2 reaction. Triflate is a more reactive leaving group and may allow for milder reaction conditions.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (1-(2,2-difluoroethyl)proline methyl ester) by flash column chromatography on silica gel.
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully consumed (as monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1M hydrochloric acid (HCl).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate under reduced pressure, and dry under high vacuum to yield the final product, 1-(2,2-Difluoroethyl)proline.
Causality: Saponification is the standard method for hydrolyzing the methyl ester back to the free carboxylic acid, yielding the final desired amino acid.
Spectroscopic and Conformational Analysis (Predicted)
NMR Spectroscopy
NMR spectroscopy will be the primary tool for structural confirmation and conformational analysis.
-
¹H NMR: The spectrum is expected to show characteristic signals for the proline ring protons, similar to other N-alkylated prolines.[10] The key diagnostic signals will be from the N-CH₂-CHF₂ group. The methylene protons (-CH₂-) adjacent to the nitrogen are predicted to appear as a complex multiplet due to coupling to both the nitrogen and the geminal fluorine atoms. The terminal methine proton (-CHF₂) will appear as a triplet of triplets (tt) due to coupling to the adjacent two protons and the two geminal fluorine atoms.
-
¹³C NMR: The carbon spectrum will show five signals for the proline ring and two for the difluoroethyl group. The carbons of the ethyl group will exhibit strong coupling to the attached fluorine atoms (large ¹JCF and ²JCF coupling constants), which is a definitive feature.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound.[11][12] A proton-decoupled ¹⁹F NMR spectrum should show a single signal for the two chemically equivalent fluorine atoms. This signal will be a triplet in the proton-coupled spectrum due to coupling with the adjacent methylene protons. The chemical shift of this signal provides a sensitive probe of the local electronic environment.
Conformational Effects
The N-substituent directly influences the equilibrium between the trans and cis conformations of the preceding amide bond in a peptide chain.
-
Amide Bond Isomerism: In peptides, the Xaa-Pro bond exists as an equilibrium of trans and cis isomers. While ring-fluorinated prolines directly bias this equilibrium through powerful stereoelectronic effects[8], the N-difluoroethyl group will exert its influence primarily through sterics and inductive effects. The bulky and electron-withdrawing nature of the group is expected to alter the rotational barrier and the thermodynamic preference between the two states compared to unsubstituted proline. Studies on 4,4-Difluoroproline (Dfp) show it slightly destabilizes the trans-amide.[6] A similar, albeit mechanistically different, effect may be observed here.
-
Ring Pucker: The endo/exo pucker of the pyrrolidine ring is strongly influenced by substituents at the 3- and 4-positions.[8] For an N-substituted proline, the influence on ring pucker is indirect and likely to be less pronounced than with direct ring fluorination. The conformational preference will depend on minimizing steric clashes between the N-alkyl group and the rest of the molecule.
Predicted Reactivity and Applications in Drug Development
The chemical reactivity of 1-(2,2-Difluoroethyl)proline is analogous to other protected amino acids. The carboxylic acid can be activated for standard peptide coupling reactions (e.g., using HATU or HBTU), and the tertiary amine is generally stable but can influence the overall basicity of a molecule. The difluoroethyl group is exceptionally stable and considered biochemically inert.[6]
Potential Applications:
-
Metabolic Blocking: N-alkylation is a common strategy to block N-dealkylation, a common metabolic pathway for secondary amines. The difluoroethyl group would serve as a stable N-substituent, potentially increasing the half-life of a drug candidate.[7]
-
Modulation of Physicochemical Properties: As a building block, it allows for fine-tuning of lipophilicity and basicity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
¹⁹F NMR Probe: When incorporated into a peptide or small molecule drug, the difluoroethyl group serves as an excellent ¹⁹F NMR reporter.[13] This allows for sensitive and background-free studies of protein-ligand binding, conformational changes, and dynamics without the need for isotopic labeling.[11][12]
-
Peptide Mimetics: The unique conformational biases induced by the N-substituent can be exploited to stabilize specific secondary structures, such as β-turns, in peptidomimetics.[3]
Conclusion
1-(2,2-Difluoroethyl)proline emerges as a promising yet underexplored building block for chemical biology and drug discovery. Based on established principles of physical organic chemistry, it is predicted to be a stable, lipophilic proline analogue with altered pKa values and unique conformational preferences. Its synthesis is feasible through standard N-alkylation protocols, and its incorporation into larger molecules offers a strategic tool to enhance metabolic stability, modulate physicochemical properties, and enable advanced biophysical studies using ¹⁹F NMR. This guide provides a robust theoretical framework to encourage and facilitate the experimental investigation and application of this novel fluorinated amino acid.
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